4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a quinoxalin-2-one derivative featuring a 2-chlorobenzoyl substituent at the 4-position of the tetrahydroquinoxaline scaffold. This compound’s structural uniqueness lies in its chlorinated aromatic acyl group, which may influence its electronic properties, lipophilicity, and binding affinity in biological systems .
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWTIHBPFIIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents .
Chemical Reactions Analysis
4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives with altered properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other quinoxaline derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Lipophilicity : Benzyl substituents (e.g., 4-[(2-chlorophenyl)methyl]) reduce logP compared to benzoyl analogs, affecting membrane permeability .
- Steric Bulk : Methyl and benzyl groups (e.g., 3-methyl, 1-(3-methoxybenzyl)) introduce steric hindrance, which may limit interactions with narrow active sites .
Pharmacological Potential
- Screening Compounds : Derivatives like K977-0018 () are used in drug discovery for target validation .
- Metabolic Studies: Compounds in (e.g., JWH 412 metabolites) were studied in obesity models, hinting at possible metabolic applications for quinoxalinones.
Limitation : Comparative pharmacological studies (e.g., IC50, binding assays) are needed to quantify differences in activity.
Physical and Commercial Properties
- Solubility: Aliphatic substituents (e.g., 2-chloropropanoyl) improve aqueous solubility compared to aromatic analogs .
- Commercial Availability : Analogs like 4-benzoyl-3-methyl derivatives are available from suppliers such as CymitQuimica and Enamine Ltd., with prices ranging from €423–1,496 per 250–500 mg .
Biological Activity
4-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 18756-07-5) is a compound of significant interest due to its diverse biological activities. This article examines its antimicrobial, anticancer, and neuroprotective properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.66 g/mol. The compound features a tetrahydroquinoxaline core substituted with a chlorobenzoyl group.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has shown anticancer properties , particularly in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A notable case study involved the treatment of MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 20 |
This data suggests significant potential for this compound as an anticancer agent.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of the compound. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal cells. These properties suggest its potential application in conditions such as Alzheimer's disease and Parkinson's disease.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of key enzymes involved in cell proliferation and survival.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
- Modulation of inflammatory pathways , contributing to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
